

A Technical Guide to the Physical and Chemical Properties of Purified Ganoderol B

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Compound of Interest

Compound Name: *Ganoderol B*

Cat. No.: *B1674619*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ganoderol B**, a bioactive triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. The information compiled herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Identity and Structure

Ganoderol B is a tetracyclic triterpenoid of the lanostane type.^[1] Its structure is characterized by a lanosta-7,9(11),24-triene skeleton with hydroxyl groups at the C-3 and C-26 positions.^[1] This specific arrangement of functional groups is crucial for its observed biological activities.

Table 1: Chemical Identifiers for **Ganoderol B**

Identifier	Value	Source(s)
CAS Number	104700-96-1	[1]
Molecular Formula	C ₃₀ H ₄₈ O ₂	[1]
Molecular Weight	440.7 g/mol	[1]
IUPAC Name	(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol	[1]
Synonyms	Ganodermediol, (3β,24E)-Lanosta-7,9(11),24-triene-3,26-diol	[1]
Chemical Class	Triterpenoid, Lanostane	[2]

Physicochemical Properties

The physicochemical properties of **Ganoderol B** are essential for its handling, formulation, and understanding its pharmacokinetic profile. As a lipophilic molecule, its solubility is limited in aqueous media but favorable in organic solvents.

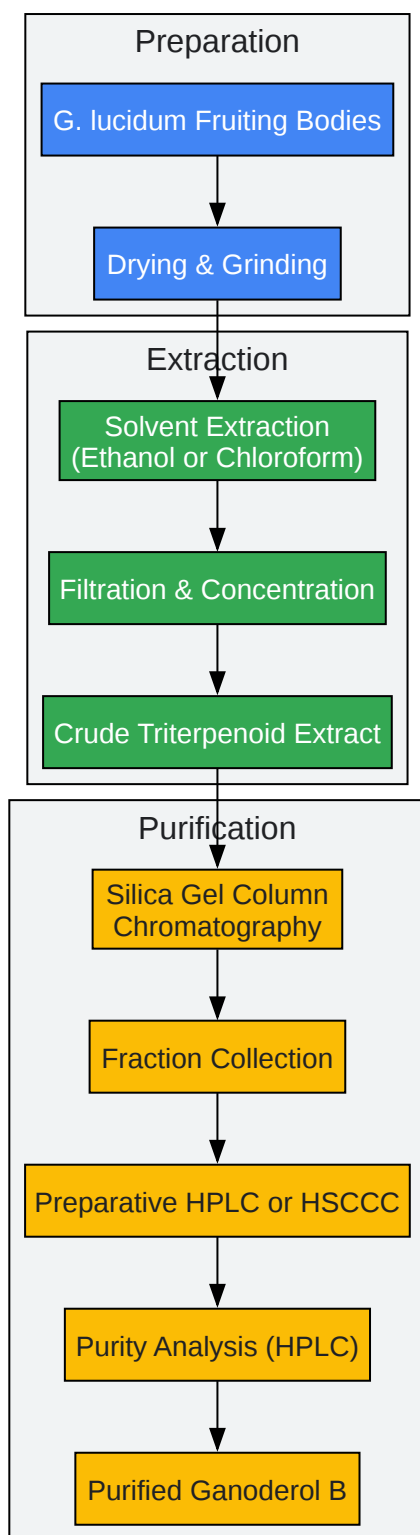
Table 2: Physical and Chemical Properties of **Ganoderol B**

Property	Value	Source(s)
Melting Point	171-173 °C	
Optical Rotation	$[\alpha]^{25}_D = +61^\circ$ (c=0.18 in CHCl ₃)	
Solubility (Organic)	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Water Solubility	0.0012 g/L (Predicted)	
logP (Octanol-Water)	7.43 (Predicted)	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	
Polar Surface Area	40.46 Å ²	

Experimental Protocols

The isolation and characterization of **Ganoderol B** require multi-step extraction and chromatographic procedures, followed by spectroscopic analysis for structural confirmation.

Ganoderol B is typically isolated from the fruiting bodies or mycelia of *Ganoderma lucidum*.^[3]
^[4] The general workflow involves solvent extraction followed by several stages of chromatographic purification.



Ganoderol B Purification Workflow

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*A generalized workflow for the purification of **Ganoderol B**.*

Methodology Details:

- **Source Material Preparation:** Fruiting bodies of *G. lucidum* are air-dried and pulverized to increase the surface area for efficient extraction.
- **Solvent Extraction:** The powdered material is extracted with an organic solvent. Common methods include using chloroform (CHCl_3) or ethanol (EtOH).^[4] For instance, a CHCl_3 extract can be prepared from the dried fruiting bodies.^[4] Alternatively, ethanol extraction followed by partitioning with petroleum ether can yield a crude triterpenoid fraction.^[3]
- **Fractionation:** The crude extract is often fractionated to separate compounds based on polarity. For the CHCl_3 extract, this may yield a neutral fraction which is enriched with **Ganoderol B**.^[4]
- **Chromatographic Purification:**
 - **Silica Gel Column Chromatography:** The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate compounds.^[4]
 - **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Ganoderol B** are further purified using repeated preparative HPLC (p-HPLC) to achieve high purity.^[4]
 - **High-Speed Counter-Current Chromatography (HSCCC):** This is an alternative or supplementary technique that uses a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to partition and purify the compound.^[3] A single run can yield **Ganoderol B** with over 90% purity from a crude sample.^[3]
- **Purity Assessment:** The purity of the final compound is confirmed by analytical HPLC.^[3]

The definitive identification of purified **Ganoderol B** relies on a combination of modern spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula ($\text{C}_{30}\text{H}_{48}\text{O}_2$). Fragmentation patterns observed in MS/MS spectra help to confirm the core structure and side chain.^[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for elucidating the complete chemical structure.[\[6\]](#)[\[7\]](#) These techniques map the carbon skeleton and the precise position of protons, hydroxyl groups, and double bonds, confirming the lanostane framework and stereochemistry.[\[3\]](#)[\[6\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl ($-\text{OH}$) stretching vibrations and C-H bonds present in the molecule.

Biological Activity and Signaling Pathways

Ganoderol B exhibits several significant biological activities, making it a compound of interest for drug development, particularly in metabolic and endocrine-related disorders.

Ganoderol B is a potent inhibitor of α -glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[\[4\]](#)[\[8\]](#) By inhibiting this enzyme, **Ganoderol B** can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[\[4\]](#)[\[9\]](#)

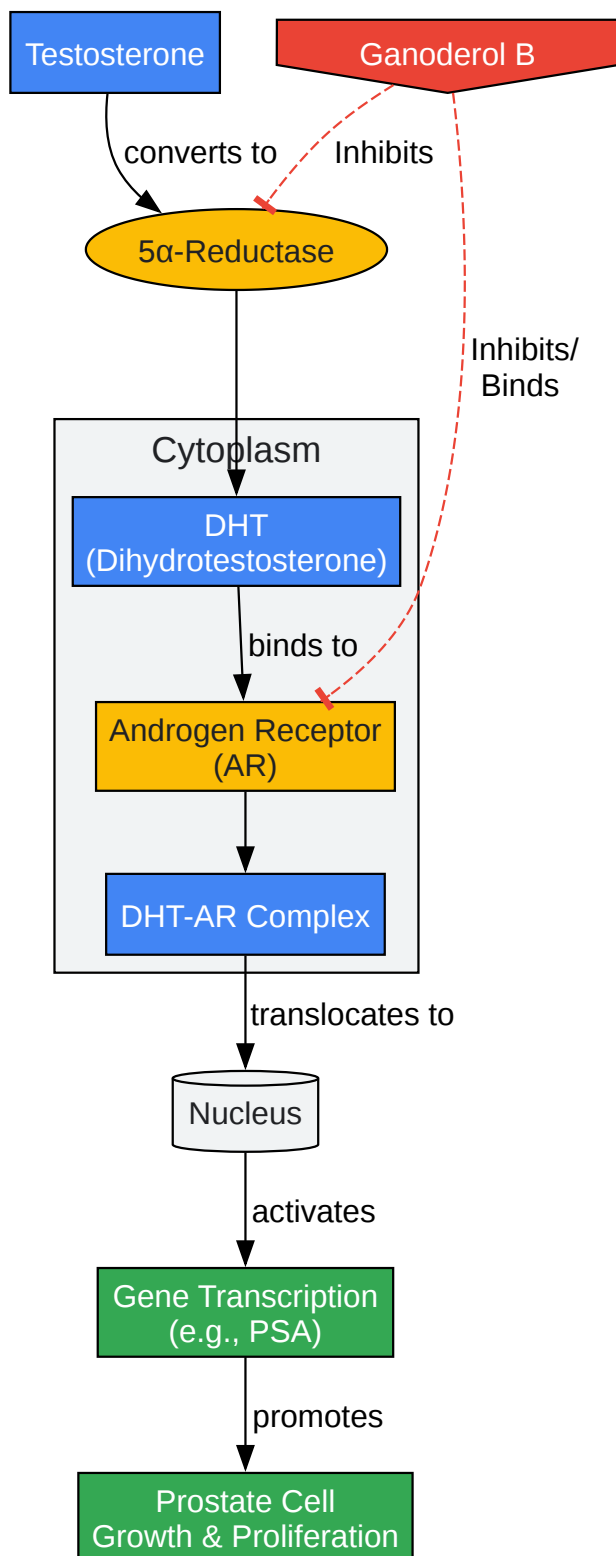
- Inhibitory Potency: **Ganoderol B** demonstrates high α -glucosidase inhibition with an IC_{50} value of $119.8\ \mu\text{M}$ ($48.5\ \mu\text{g/mL}$).[\[4\]](#) This is significantly more potent than the positive control, acarbose (IC_{50} of $521.5\ \mu\text{M}$).[\[4\]](#)

A key area of research for **Ganoderol B** is its anti-androgenic activity, which has potential applications in the management of prostate cancer and benign prostatic hyperplasia (BPH).[\[10\]](#) The mechanism is multifaceted, targeting the androgen receptor (AR) signaling pathway at multiple points.

Mechanism of Action:

- 5α -Reductase Inhibition: **Ganoderol B** inhibits 5α -reductase, the enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[\[10\]](#)[\[11\]](#)
- Androgen Receptor Binding: The compound can bind directly to the androgen receptor, competing with DHT.[\[10\]](#)[\[11\]](#)
- Down-regulation of AR Signaling: This dual action leads to the overall down-regulation of AR signaling, which in turn inhibits the growth of androgen-dependent cells, such as LNCaP

prostate cancer cells, and suppresses the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA).[10][11]



Inhibition of Androgen Receptor Signaling by Ganoderol B

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Ganoderol B inhibits the androgen signaling pathway via 5 α -reductase and androgen receptor antagonism.

Conclusion

Purified **Ganoderol B** is a well-characterized triterpenoid with significant therapeutic potential. Its defined chemical structure and physicochemical properties, combined with its potent biological activities as an α -glucosidase inhibitor and an anti-androgenic agent, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols for its purification and its known mechanisms of action provide a solid foundation for researchers and drug developers aiming to explore its utility in metabolic and oncological applications.

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